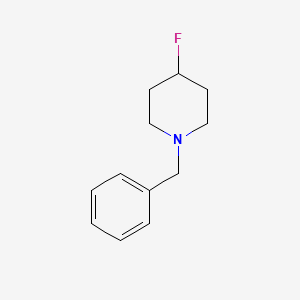

1-Benzyl-4-fluoropiperidine

描述

Significance of Fluorinated Piperidine (B6355638) Scaffolds in Modern Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in the pharmaceutical industry. nih.govencyclopedia.pub The strategic introduction of fluorine atoms into this scaffold is a widely used strategy in modern medicinal chemistry to fine-tune the properties of drug candidates. acs.org Approximately 20% of all medicines sold worldwide contain fluorine, a testament to the element's impact on molecular properties. smolecule.com

The incorporation of fluorine can dramatically alter a molecule's physicochemical characteristics. smolecule.com Key benefits observed in fluorinated piperidine scaffolds include:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can prolong the active life of a drug. whiterose.ac.uk

Modulated Basicity : Fluorine's high electronegativity can lower the basicity (pKa) of the nearby piperidine nitrogen. whiterose.ac.ukyuntsg.com This modulation is critical as it can influence a molecule's solubility, cell membrane permeability, and binding affinity to its biological target. smolecule.com

Improved Bioavailability and Target Interaction : Changes in lipophilicity and electronic properties due to fluorination can lead to better absorption and distribution of a drug, as well as more effective interactions with target proteins. smolecule.com

Favorable Pharmacokinetics : The strategic placement of fluorine can lead to improved pharmacokinetic profiles and potentially reduce off-target effects, leading to safer therapeutic agents. smolecule.comthieme-connect.com

The development of synthetic methods to create these fluorinated architectures is an active area of research, aiming to provide efficient access to a wide range of these valuable compounds for drug discovery. acs.orgwhiterose.ac.uk

Historical Context of 1-Benzylpiperidine (B1218667) Derivatives in Medicinal Chemistry

Piperidine derivatives have been recognized as pharmaceutically important scaffolds since the early twentieth century due to their favorable pharmacological properties. Within this broad class, 1-benzylpiperidine derivatives—where a benzyl (B1604629) group is attached to the piperidine nitrogen—represent a significant and historically important subclass.

The N-benzyl group serves several roles. In many synthetic applications, it functions as a protecting group for the piperidine nitrogen, which can be readily removed in later steps. However, the benzyl group is also an integral part of many biologically active molecules. Its presence can enhance lipophilicity, a property that influences how a molecule interacts with biological membranes and proteins. smolecule.com

Historically, research into 1-benzylpiperidine derivatives has spanned numerous therapeutic areas. For instance, various derivatives have been synthesized and evaluated for their activity as cholinesterase inhibitors, a key target in the development of drugs for Alzheimer's disease. acs.orgtandfonline.com More recently, research continues to explore 1-benzylpiperidine derivatives as anti-tubulin agents for cancer therapy and for their potential in treating other central nervous system disorders. scispace.com This long history underscores the versatility and enduring relevance of the 1-benzylpiperidine scaffold in the quest for new therapeutic agents.

Overview of Research Trajectories for 1-Benzyl-4-fluoropiperidine

The primary research application of this compound is as a versatile intermediate or building block in organic synthesis. It is not typically investigated for its own biological activity but rather serves as a starting point for creating more complex, novel molecules.

A significant area of research involving this compound is the study of C-F bond functionalization. The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective cleavage and transformation a challenge. Researchers have used this compound as a model substrate to develop new chemical reactions. For example, it has been shown to undergo nearly quantitative conversion to 1-benzyl-4-iodopiperidine (B3212249) when treated with lithium iodide, demonstrating a method for replacing fluorine with other functional groups under relatively mild conditions. nih.gov

Furthermore, this compound serves as a precursor for creating fluorinated analogs of known bioactive molecules, particularly those targeting neurological disorders. Its structure provides a foundation upon which chemists can build, adding other chemical moieties to explore structure-activity relationships and optimize for desired therapeutic properties. The development of a practical, large-scale synthesis for a related compound, ethyl this compound-4-carboxylate, highlights the importance of this structural framework as a starting material for drug discovery programs. orgsyn.orgresearchgate.net

Data Tables

Physicochemical and Spectroscopic Data of this compound and Related Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data Highlights | Reference |

|---|---|---|---|---|

| This compound | C₁₂H₁₆FN | 193.26 | Not detailed in search results. | scbt.com |

| 1-Benzyl-4-iodopiperidine | C₁₂H₁₆IN | 301.16 | ¹H NMR (400 MHz, CDCl₃) : δ = 7.32−7.25 (m, 4H), 7.23 (m, 1H), 4.27 (br, 1H), 3.46 (s, 2H), 2.68−2.51 (m, 2H), 2.33−2.04 (m, 6H). ¹³C NMR (100 MHz, CDCl₃) : δ = 138.3, 129.0, 128.2, 127.0, 63.1, 53.7, 38.3, 28.3. | nih.gov |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Benzyl-4-iodopiperidine |

| Benzyl Chloroformate |

| Benzylamine |

| Benzyl Bromide |

| Diethylamine |

| Diethyl Ether |

| Dichloromethane (B109758) |

| Ethyl Acetate |

| Ethyl 1-benzylpiperidine-4-carboxylate |

| Ethyl this compound-4-carboxylate |

| Ethyl Isonipecotate |

| Fluorine |

| Hexanes |

| Hydrogen Peroxide |

| Lithium Aluminum Hydride |

| Lithium Iodide |

| Magnesium Sulfate |

| Methanol |

| Methanesulfonyl Chloride |

| Methyl Acrylate |

| N-fluorobenzenesulfonimide (NFSI) |

| Potassium Permanganate |

| Sodium |

| Sodium Borohydride |

| Tetrahydrofuran (THF) |

| Toluene |

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-4-fluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVYYRFAUPEDRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375741 | |

| Record name | 1-benzyl-4-fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764664-42-8 | |

| Record name | 1-benzyl-4-fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 4 Fluoropiperidine and Its Analogues

Advanced Strategies for Piperidine (B6355638) Ring Fluorination

The direct and selective incorporation of fluorine into a piperidine ring presents unique challenges. Over the years, chemists have developed a variety of methods that can be broadly categorized into electrophilic and nucleophilic fluorination. These strategies often require careful selection of reagents and reaction conditions to achieve the desired regioselectivity and stereoselectivity.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of an electron-rich substrate, such as an enolate or an enamine derived from a piperidone precursor, with a reagent that delivers an electrophilic fluorine atom ("F+"). wikipedia.orgtcichemicals.com These reagents typically feature a fluorine atom attached to a highly electron-withdrawing group, which polarizes the bond to make the fluorine atom electrophilic. wikipedia.org

N-Fluorobenzenesulfonimide (NFSI) is a widely used, commercially available, and stable electrophilic fluorinating agent. nih.govbeilstein-journals.orgbeilstein-journals.org It is known for its effectiveness in fluorinating a variety of carbanions under relatively mild conditions. organic-chemistry.orgalfa-chemistry.com The synthesis of 4-fluoro-piperidine derivatives can be achieved by the direct fluorination of the corresponding piperidine enolate with NFSI.

A key example is the preparation of Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate. researchgate.net In this synthesis, the starting material, ethyl 1-benzylpiperidine-4-carboxylate, is first treated with a strong base, such as lithium diisopropylamide (LDA), to generate a lithium enolate. This enolate is then quenched with NFSI to introduce the fluorine atom at the 4-position of the piperidine ring.

Table 1: Synthesis of Ethyl this compound-4-carboxylate via Electrophilic Fluorination

| Step | Reagents | Purpose |

|---|---|---|

| 1 | Ethyl 1-benzylpiperidine-4-carboxylate, Lithium diisopropylamide (LDA) | Generation of the lithium enolate at the C4 position. |

This table illustrates a typical two-step, one-pot procedure for the synthesis of a 4-fluoropiperidine (B2509456) derivative using NFSI.

The reactivity of NFSI is attributed to the two electron-withdrawing benzenesulfonyl groups attached to the nitrogen atom, which makes the N-F bond susceptible to cleavage by a nucleophile, resulting in the transfer of an electrophilic fluorine atom. wikipedia.org

Besides NFSI, a variety of other N-F reagents have been developed for electrophilic fluorination. wikipedia.orgnih.gov These reagents offer different levels of reactivity and selectivity, allowing chemists to choose the most suitable one for a specific transformation.

Selectfluor® (F-TEDA-BF₄): This is a powerful, user-friendly, and highly stable electrophilic fluorinating agent. sigmaaldrich.com It is a salt, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), and is often used for the fluorination of electron-rich aromatic compounds, enamines, and silyl (B83357) enol ethers. tcichemicals.com Its high reactivity makes it suitable for fluorinating less reactive substrates.

N-Fluoropyridinium Salts: First introduced in the 1980s, these were among the earliest effective N-F electrophilic fluorinating reagents. nih.gov By modifying the substituents on the pyridine (B92270) ring, the fluorinating power of these reagents can be fine-tuned. alfa-chemistry.com They are effective for the fluorination of a range of nucleophiles, including enolates and sulfides. alfa-chemistry.com

Table 2: Comparison of Common Electrophilic Fluorinating Reagents

| Reagent | Acronym/Name | Key Features |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, stable, widely used for enolate fluorination. beilstein-journals.orgbeilstein-journals.org |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, stable salt, broad substrate scope. sigmaaldrich.com |

This table provides a comparative overview of key electrophilic fluorinating agents applicable to the synthesis of fluorinated heterocycles.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the introduction of a fluoride (B91410) ion (F-) as a nucleophile to displace a suitable leaving group on the piperidine ring. This approach is fundamental in organofluorine chemistry, utilizing sources like alkali or ammonium (B1175870) fluorides. sigmaaldrich.com

While many palladium-catalyzed fluorination methods focus on aryl C-H bonds using electrophilic fluorine sources, nih.govspringernature.com methods have also been developed that utilize a nucleophilic fluoride source. One advanced strategy is the palladium-catalyzed allylic C-H fluorination. ucla.edu Although this applies to an unsaturated precursor, it represents a powerful method for creating fluorinated cyclic amines that can subsequently be reduced to the corresponding saturated piperidine.

This approach can enable the branched-selective synthesis of allylic fluorides from simple olefin substrates using an inexpensive nucleophilic fluoride source like triethylamine (B128534) trihydrofluoride (Et₃N·3HF). ucla.edu The reaction proceeds under mild conditions and demonstrates a powerful alternative to traditional methods that require pre-functionalized substrates. ucla.edu The catalytic cycle is distinct from C-H activation pathways that form organometallic intermediates. nih.gov

Fluorodehydroxylation is a powerful nucleophilic substitution method where a hydroxyl group is replaced by fluorine. This is particularly useful for synthesizing fluorinated piperidines from readily available hydroxypiperidine precursors. The direct displacement of a hydroxyl group is difficult, so it is typically activated in situ.

Modern reagents, often called deoxofluorinating agents, facilitate this transformation. Common examples include:

Diethylaminosulfur Trifluoride (DAST): A classical reagent for converting alcohols to alkyl fluorides.

Deoxo-Fluor®: A more thermally stable alternative to DAST, (bis(2-methoxyethyl)amino)sulfur trifluoride is often used for sensitive substrates. researchgate.net

MorfDAST: (Morpholinosulfur trifluoride) is another reagent used for deoxofluorination reactions. thieme-connect.com

In a typical procedure, an N-protected 4-hydroxypiperidine (B117109) is treated with the deoxofluorinating reagent in an inert solvent. The reaction proceeds via the formation of a fluorosulfite intermediate, followed by an intramolecular Sₙ2-type displacement by the fluoride ion to yield the 4-fluoropiperidine derivative. thieme-connect.com

Table 3: Common Deoxofluorinating Reagents

| Reagent Name | Common Acronym | Notes |

|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Widely used but can have limited thermal stability. researchgate.net |

| (Bis(2-methoxyethyl)amino)sulfur trifluoride | Deoxo-Fluor® | More stable and sometimes provides better yields than DAST. researchgate.net |

This table summarizes key reagents used for the conversion of hydroxypiperidines to their corresponding fluorinated analogs.

Stereoselective Fluorination Methods

Stereoselective methods are crucial for the synthesis of enantiomerically pure fluorinated piperidines, which are often required for pharmaceutical applications. These methods introduce the fluorine atom in a highly controlled manner to achieve the desired stereochemistry.

A key strategy for the stereoselective synthesis of fluoropiperidines involves the asymmetric hydrogenation of fluoroenamides. This method has been successfully applied on a large scale. For instance, a ruthenium-catalyzed asymmetric homogeneous hydrogenation of a tetrasubstituted β-fluoroenamide serves as the pivotal step in a multi-kilogram scale synthesis of an enantiomeric fluoropiperidine. researchgate.net This reaction is conducted under mild conditions utilizing a Ru/Josiphos catalyst, achieving a high enantiomeric excess (ee) of 98%. researchgate.net The use of transition metal catalysts, particularly rhodium and ruthenium, is a powerful tool for the asymmetric hydrogenation of various alkene classes, contributing significantly to the manufacturing of chiral drugs. rsc.orgrsc.orgrsc.org

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Scale |

| Ru/Josiphos | Tetrasubstituted β-fluoroenamide | Enantiomeric fluoropiperidine | 98% | Multi-kilogram |

This table summarizes the key aspects of the asymmetric hydrogenation of a fluoroenamide for the synthesis of a chiral fluoropiperidine.

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines. ω-Transaminases (ω-TAs) are particularly valuable in this regard, catalyzing the asymmetric synthesis of chiral amines from prochiral ketones. semanticscholar.orgmdpi.commdpi.com While challenging, the synthesis of bulky chiral amines, including fluorinated analogues, has been achieved using this approach. A ω-TA from a marine bacterium has been utilized to synthesize a fluorine-containing chiral amine from a bulky ketone. semanticscholar.org The process can be optimized by using co-solvents like dimethyl sulfoxide (B87167) (DMSO) to enhance enzyme activity. semanticscholar.org

Furthermore, a rhodium-catalyzed reductive transamination reaction has been developed for the preparation of various chiral piperidines, including fluoropiperidines, from simple pyridinium (B92312) salts with excellent diastereo- and enantio-selectivities. researchgate.netdicp.ac.cn This method circumvents some of the challenges associated with the asymmetric hydrogenation of fluoropyridines, such as hydrodefluorination side reactions. dicp.ac.cn

| Method | Catalyst/Enzyme | Substrate | Product | Key Features |

| Enzymatic Transamination | ω-Transaminase (TR8) | Bulky fluoroketone | Fluorine chiral amine | Reaction conditions optimized with co-solvents. semanticscholar.org |

| Reductive Transamination | Rhodium catalyst | Pyridinium salt | Chiral fluoropiperidine | High diastereo- and enantio-selectivity. researchgate.netdicp.ac.cn |

This table provides an overview of enzymatic and chemo-catalytic transamination methods for synthesizing chiral fluorinated piperidines.

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysis to create efficient synthetic routes. nih.gov A chemoenzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined substituted piperidines. nih.gov This method involves a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov While not exclusively focused on fluoropiperidines, such strategies can be adapted for their synthesis. For example, the synthesis of enantioenriched fluorinated piperidines has been achieved through a strategy involving the hydrogenation of an oxazolidine-substituted pyridine, followed by in situ cleavage of the auxiliary. acs.org

De Novo Synthesis of this compound

De novo synthesis involves the construction of the this compound ring system from acyclic or simpler cyclic precursors.

A common and straightforward route to 1-benzyl-4-substituted piperidines starts from commercially available precursors. Ethyl 1-benzylpiperidine-4-carboxylate can be synthesized by reacting ethyl isonipecotate with benzyl (B1604629) bromide in the presence of a base like triethylamine. Subsequent fluorination of the α-position to the ester can then yield the desired product.

| Reactant 1 | Reactant 2 | Base | Product |

| Ethyl isonipecotate | Benzyl bromide | Triethylamine | Ethyl 1-benzylpiperidine-4-carboxylate |

This table outlines the reactants and product in the initial step of a common de novo synthesis of 1-benzyl-4-substituted piperidines.

Various alternative methods exist for the synthesis of 1-benzyl-4-piperidine derivatives. One approach involves the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation to yield 1-benzyl-4-piperidone. google.com This piperidone is a versatile intermediate that can be further functionalized. Another method utilizes the Ugi four-component reaction to efficiently synthesize structurally diverse 1,4,4-substituted piperidine derivatives from N-substituted 4-piperidones, amines, isocyanides, and amino acids. ub.edu

Ring Expansion Reactions for Substituted 1-Benzylpiperidines

A notable method for the preparation of optically active 3-substituted 1-benzylpiperidines involves the ring expansion of a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine intermediate. rsc.org This strategy leverages the reaction of the pyrrolidine (B122466) precursor with various nucleophiles to induce expansion into the six-membered piperidine ring. This approach has been successfully utilized to synthesize compounds such as 1,4,5-trideoxy-4-fluoro-1,5-imino-D-ribitol, which contains a fluorinated piperidine core analogous to this compound. rsc.org The versatility of this method allows for the introduction of diverse substituents onto the piperidine ring by selecting the appropriate nucleophile for the expansion step. rsc.org

Another conceptual approach involves the rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov This process can lead to highly functionalized pyridines and dihydropyridines, which can subsequently be reduced to the corresponding piperidine structures. The reaction proceeds through an initial N-O bond insertion, followed by a rearrangement to form the expanded ring system. nih.gov While not a direct synthesis of this compound, this methodology highlights a modern strategy for constructing substituted piperidine frameworks.

Derivatization and Functionalization of this compound

The chemical modification of this compound offers pathways to novel derivatives with potentially valuable properties. Functionalization can be targeted at the stable Csp³-F bond or the reactive piperidine nitrogen.

Selective Csp³-F Bond Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation and functionalization a significant chemical challenge. cas.cn Despite its general inertness to standard nucleophilic substitution (Sₙ2) reactions, methods have been developed to achieve this transformation under specific conditions. cas.cnnih.gov

A mild and effective protocol for the functionalization of the Csp³-F bond in this compound utilizes lithium iodide (LiI). nih.gov This method facilitates the conversion of the fluoro-substituent to an iodo-substituent, yielding 1-benzyl-4-iodopiperidine (B3212249). The reaction proceeds efficiently in various solvents, including chlorinated ones like dichloromethane (B109758) (CH₂Cl₂), or even under solvent-free conditions. nih.gov This transformation is significant as the resulting C-I bond is considerably more reactive and serves as a versatile handle for further synthetic modifications.

The reaction demonstrates that even unactivated alkyl fluorides can undergo this substitution. For instance, treating this compound with LiI in dry dichloromethane at 25 °C resulted in a near-quantitative yield of the corresponding iodide product. nih.gov

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| This compound | LiI | CH₂Cl₂ | 25 | 6 | 1-Benzyl-4-iodopiperidine | 99 | nih.gov |

While the C-F bond is typically resistant to intermolecular Sₙ2 displacement, its cleavage can be accelerated in intramolecular processes or through specific activation. cas.cn The reaction with lithium iodide is a prime example of such a nucleophilic displacement, where the iodide ion replaces the fluoride. This C-F bond activation can be coupled with in situ nucleophilic displacements to form new carbon-carbon and carbon-heteroatom bonds, thereby broadening the synthetic utility of organofluorine compounds. nih.gov The ability to selectively generate either nucleophilic or electrophilic species from alkyl fluorides opens up previously inaccessible synthetic pathways. nih.gov

Modifications at the Piperidine Nitrogen

The nitrogen atom of the piperidine ring in this compound is a key site for derivatization, allowing for the introduction of a wide range of functional groups through N-alkylation and N-acylation reactions.

N-alkylation of piperidines is a common transformation, often achieved by reacting the secondary amine with an alkyl halide in the presence of a base. echemi.com In the context of this compound, further N-alkylation is not possible without first removing the benzyl group. Debenzylation, typically accomplished via catalytic hydrogenation, would yield 4-fluoropiperidine. This secondary amine can then be subjected to N-alkylation with various alkylating agents (e.g., other substituted benzyl chlorides, alkyl bromides) to introduce new substituents at the nitrogen position. echemi.comd-nb.info

Similarly, N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride. semanticscholar.orgrsc.org Following the debenzylation of this compound, the resulting 4-fluoropiperidine can be readily N-acylated to form the corresponding amides. This reaction is often performed using a base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane. semanticscholar.org These reactions provide access to a diverse library of N-substituted 4-fluoropiperidine derivatives.

| Reaction Type | Target Site | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Iodination | C4-F | Lithium Iodide (LiI) | Iodide |

| N-Alkylation | Piperidine Nitrogen (after debenzylation) | Alkyl Halides (e.g., R-Br, R-Cl) | N-Alkyl Amine |

| N-Acylation | Piperidine Nitrogen (after debenzylation) | Acyl Chlorides (e.g., R-COCl), Anhydrides | N-Acyl Amide |

Introduction of Diverse N-Substituents

The synthesis of 4-fluoropiperidine analogues with a variety of substituents on the nitrogen atom is a key strategy for modulating their pharmacological properties. This is typically achieved through a two-step sequence involving the removal of the original N-benzyl group from a precursor like this compound, followed by the introduction of a new substituent onto the resulting secondary amine.

The first step, N-debenzylation, can be accomplished through several methods. A widely used approach is catalytic transfer hydrogenation. This method involves reacting the N-benzylpiperidine derivative with a hydrogen donor, such as ammonium formate, in the presence of a palladium on carbon (Pd/C) catalyst. mdma.chmdma.ch This process is generally efficient and proceeds under moderate reaction conditions. mdma.ch Alternative methods for cleaving the N-benzyl bond include oxidative procedures. For instance, treatment with ceric ammonium nitrate (B79036) in an aqueous solution can cleanly effect N-debenzylation to yield the corresponding secondary amine. st-andrews.ac.ukox.ac.ukresearchgate.net Another reported method utilizes ethyl chloroformate to form an N-carbamate intermediate, which is subsequently cleaved to give the secondary amine. tandfonline.com

Once the 4-fluoropiperidine secondary amine is obtained, it serves as a versatile intermediate for introducing a wide array of N-substituents through standard N-alkylation or N-arylation reactions. This allows for the synthesis of analogues with diverse functionalities, including but not limited to, acyl, alkyl, and aromatic groups, enabling extensive exploration of the structure-activity relationships (SAR).

Functionalization of the Benzyl Moiety

Modification of the benzyl group itself represents another important avenue for creating structural diversity in analogues of this compound. This can involve substitutions on the aromatic ring, which can significantly influence the molecule's electronic properties, lipophilicity, and interaction with biological targets.

Direct electrophilic aromatic substitution (EAS) reactions, such as Friedel-Crafts alkylation and halogenation, on the phenyl ring of this compound present significant synthetic challenges. beilstein-journals.orguci.eduyoutube.com The basicity of the piperidine nitrogen atom interferes with the standard conditions required for these reactions. For example, the Lewis acid catalysts (e.g., AlCl₃, FeBr₃) essential for generating the potent electrophiles used in Friedel-Crafts reactions would preferentially coordinate with the non-bonding electron pair on the piperidine nitrogen. pdx.edu This coordination would form a complex, which strongly deactivates the attached benzyl ring towards further electrophilic attack, thus inhibiting the desired substitution. uci.edumsu.edu

Due to these limitations, the functionalization of the benzyl moiety is almost exclusively achieved by synthesizing the target compound from appropriately substituted starting materials. The preferred synthetic route involves the N-alkylation of 4-fluoropiperidine with a pre-functionalized benzyl halide (e.g., a fluorobenzyl chloride, a methylbenzyl bromide). This approach circumvents the challenges of direct aromatic substitution and provides unambiguous access to analogues with specific substitution patterns on the benzyl ring. sphinxsai.com

The introduction of fluorine atoms onto the benzyl moiety of piperidine-containing compounds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and potency. sphinxsai.commdpi.com The position and number of fluorine substituents can have a profound and often specific impact on biological activity, as demonstrated in various classes of bioactive molecules.

Anti-Influenza Virus Activity In a series of N-benzyl-4,4-disubstituted piperidines identified as inhibitors of the influenza A/H1N1 virus, the substitution pattern on the benzyl ring was critical for antiviral potency. researchgate.netnih.gov Structure-activity relationship (SAR) studies revealed that a single fluorine atom at the 4-position of the benzyl ring resulted in a more than five-fold increase in inhibitory activity compared to the unsubstituted parent compound. researchgate.net Other substitutions were less effective; a 2-fluoro derivative was equipotent to the unsubstituted analogue, while a 3-fluoro substituent had an intermediate effect. nih.gov

Monoamine Transporter Affinity The substitution pattern on the N-benzyl group also significantly influences the binding affinity and selectivity of piperidine derivatives for monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). In a series of N-benzylpiperidine analogues, the presence of an electron-withdrawing group on the benzyl ring was found to be beneficial for DAT binding. nih.govebi.ac.uk Specifically, analogues with a substituent at the C(4)-position of the benzyl ring were identified as having high affinity for DAT with significant selectivity over both SERT and NET. nih.govebi.ac.uk In a related series, an analogue featuring a 2-trifluoromethylbenzyl group was identified as an allosteric modulator of SERT. uky.edu

The data below summarizes key findings on how fluorine-containing substituents on the benzyl ring affect the biological activity of N-benzylpiperidine analogues.

| Parent Scaffold | Benzyl Substituent | Biological Target | Effect on Activity | Reference |

| N-Benzyl-4,4-disubstituted piperidine | 4-Fluoro | Influenza A/H1N1 Virus | >5-fold increase in potency vs. unsubstituted | researchgate.net |

| N-Benzyl-4,4-disubstituted piperidine | 2-Fluoro | Influenza A/H1N1 Virus | Equipotent to unsubstituted | nih.gov |

| N-Benzyl-4,4-disubstituted piperidine | 3-Fluoro | Influenza A/H1N1 Virus | Moderately more potent than unsubstituted | nih.gov |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidine | 4-Fluoro (and other electron-withdrawing groups) | Dopamine Transporter (DAT) | Beneficial for binding affinity and selectivity | nih.govebi.ac.uk |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidine | 2-Trifluoromethyl | Serotonin Transporter (SERT) | Acts as an allosteric modulator | uky.edu |

Computational Chemistry and Structural Analysis of 1 Benzyl 4 Fluoropiperidine and Analogues

Conformational Analysis and Stereochemistry

Intramolecular Interactions and Dihedral Angles

The conformational preference of the 4-fluoropiperidine (B2509456) ring in 1-Benzyl-4-fluoropiperidine is a subject of significant interest in computational chemistry. The orientation of the fluorine atom, either axial or equatorial, is governed by a delicate balance of intramolecular interactions. In many fluorinated piperidine (B6355638) derivatives, a notable preference for the axial position of the fluorine atom has been observed, which can be attributed to a combination of electrostatic and hyperconjugative effects. d-nb.inforesearchgate.net

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the factors that control the conformational behavior of fluorinated piperidines. nih.govresearchgate.net For the 4-fluoropiperidinium cation, for instance, calculations have shown that in the gas phase, the axial conformer is favored. However, in aqueous solution, the equatorial conformer becomes more dominant, highlighting the significant role of the solvent in conformational preference. d-nb.info This shift is influenced by the molecular dipole moment, where the more polar equatorial conformer is better stabilized by a polar solvent. d-nb.info

Charge-dipole interactions: The interaction between the partial positive charge on the nitrogen atom (especially when protonated) and the dipole of the C-F bond can influence the fluorine's position. researchgate.net

Hyperconjugation: Anomeric effects involving the lone pair of the nitrogen atom and the σ* orbital of the C-F bond can stabilize certain conformations.

Steric hindrance: The bulky benzyl (B1604629) group on the nitrogen atom can sterically interact with substituents on the piperidine ring, thereby influencing the ring's puckering and the preferred orientation of the fluorine atom.

The dihedral angles of the piperidine ring are a direct consequence of these interactions. In a typical chair conformation, the dihedral angles along the C-C bonds of the ring are approximately ±60°. However, the presence of the fluorine and benzyl groups can cause slight distortions from this ideal geometry.

Table 1: Calculated Conformational Energy Differences for 4-Fluoropiperidinium Cation

| Conformer | ΔG (gas phase, kcal/mol) | ΔG (aqueous solution, kcal/mol) |

| Axial | 0.0 | +1.0 |

| Equatorial | +3.0 | 0.0 |

Note: This data is for the 4-fluoropiperidinium cation and is used here as an analogue to illustrate the energetic considerations for the this compound ring. The benzyl group would introduce additional steric and electronic factors.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound in a solution environment. These simulations can provide insights into the dynamic behavior of the molecule, including the puckering of the piperidine ring and the orientation of the benzyl and fluoro substituents over time.

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, such as water or chloroform. The interactions between the atoms of the solute and solvent molecules are described by a force field. The simulation then numerically solves Newton's equations of motion for the system, tracking the positions and velocities of all atoms over a specified time period.

The resulting trajectory can be analyzed to:

Identify the most stable and populated conformations of the molecule in solution.

Determine the energy barriers for transitions between different conformations, such as the chair-to-chair interconversion of the piperidine ring.

Calculate the average values of structural parameters, including dihedral angles and interatomic distances.

For this compound, MD simulations could reveal the preferred orientation of the benzyl group relative to the piperidine ring and how this is influenced by the fluorine substituent and the surrounding solvent molecules.

N-benzylpiperidine derivatives are a common scaffold in medicinal chemistry and are known to interact with a variety of biological targets, including enzymes and receptors. nih.govnih.govnih.govnih.gov Should derivatives of this compound be investigated as potential ligands for a specific protein, molecular dynamics simulations would be an invaluable tool for studying the dynamics of the ligand-protein complex.

After an initial binding pose is predicted using molecular docking, an MD simulation of the ligand-protein complex can provide a more realistic and dynamic picture of the binding event. These simulations can:

Assess the stability of the predicted binding pose over time.

Identify key amino acid residues in the protein's binding site that form stable interactions with the ligand.

Reveal the role of water molecules in mediating ligand-protein interactions.

Provide insights into the conformational changes that may occur in both the ligand and the protein upon binding.

For a derivative of this compound, MD simulations could elucidate how the fluorine atom contributes to the binding affinity and selectivity, for example, through the formation of specific hydrogen bonds or by modulating the electronic properties of the molecule.

Spectroscopic Characterization in Academic Research

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their connectivity. The signals for the protons on the piperidine ring would be expected in the aliphatic region, while the protons of the benzyl group would appear in the aromatic region. The coupling constants between the protons on the piperidine ring would be indicative of their relative stereochemistry (axial or equatorial).

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shift of the carbon atom attached to the fluorine would be significantly affected by the high electronegativity of the fluorine atom.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. huji.ac.ilnih.gov The spectrum of this compound would likely show a single multiplet, with the chemical shift and coupling constants providing valuable information about the electronic environment of the fluorine atom and its spatial relationship with nearby protons. The magnitude of the ³J(H,F) coupling constants can be used to determine the axial or equatorial orientation of the fluorine atom. nih.gov

Table 2: Expected ¹H NMR Chemical Shifts for 1-Benzylpiperidine (B1218667) Derivatives

| Protons | Expected Chemical Shift (ppm) |

| Benzyl CH₂ | ~3.5 |

| Aromatic CH | 7.2-7.4 |

| Piperidine CH₂ (adjacent to N) | 2.0-2.8 |

| Piperidine CH₂ | 1.4-1.8 |

Note: These are approximate chemical shift ranges based on data for similar N-benzylpiperidine compounds. The presence of the fluorine atom in this compound would cause further shifts in the signals of the piperidine ring protons.

Table 3: Expected ¹³C NMR Chemical Shifts for 1-Benzylpiperidine

| Carbon | Expected Chemical Shift (ppm) |

| Benzyl CH₂ | ~64 |

| Aromatic C (quaternary) | ~138 |

| Aromatic CH | 127-129 |

| Piperidine C (adjacent to N) | ~54 |

| Piperidine C | ~26 |

| Piperidine C | ~24 |

Note: This data is for the parent 1-benzylpiperidine. The fluorine atom at the 4-position in this compound would significantly influence the chemical shifts of the C4 carbon and, to a lesser extent, the other carbons in the piperidine ring.

Infrared (IR) spectroscopy is a useful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various bonds present.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C-H stretching (aliphatic): Around 2800-3000 cm⁻¹

C=C stretching (aromatic): Around 1450-1600 cm⁻¹

C-N stretching: Around 1000-1200 cm⁻¹

C-F stretching: A strong absorption band typically in the range of 1000-1400 cm⁻¹. The exact position would be diagnostic for the presence of the fluorine atom.

Table 4: Characteristic IR Absorption Bands for N-Benzylpiperidine Analogues

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3025 - 3085 |

| Aliphatic C-H Stretch | 2800 - 2950 |

| C=C Aromatic Ring Stretch | 1495, 1450 |

| C-N Stretch | 1110 - 1160 |

Note: This data is based on the known IR spectrum of 4-benzylpiperidine and related compounds. The C-F stretching frequency for this compound would be a key additional feature.

Mass Spectrometry (MS and HRMS)

Mass spectrometry serves as a critical analytical technique for the characterization of this compound and its analogues, providing essential information regarding their molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the parent molecule and its metabolites with high accuracy.

In studies of related compounds, such as the fentanyl homolog cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine (4F-Cy-BAP), liquid chromatography high-resolution tandem mass spectrometry (LC-HRMS/MS) has been employed to identify various metabolites. nih.gov The metabolic pathways identified for such analogues often involve reactions like N-dealkylation, N-deacylation, hydroxylation, and N-oxidation. nih.gov These biotransformations result in characteristic mass shifts that can be detected and fragmented to elucidate the structure of the metabolites. The fragmentation patterns observed in the tandem mass spectra (MS/MS) provide structural information that helps in the tentative identification of these metabolic products. nih.gov

The general approach involves subjecting the parent compound to in vitro or in vivo metabolic conditions and then analyzing the resulting mixture using LC-HRMS/MS. The high-resolution capability allows for the accurate mass measurement of precursor and product ions, which is crucial for proposing elemental compositions and distinguishing between isobaric species.

Table 1: Illustrative HRMS Fragmentation Data for a Hypothetical Metabolite of a this compound Analog

| Precursor Ion (m/z) | Proposed Formula | Major Fragment Ions (m/z) | Proposed Fragment Structures |

| 353.2036 | C22H25FN2O | 262.1554 | [M-C6H5CH2]+ |

| 353.2036 | C22H25FN2O | 193.1396 | [M-C10H10O]+ |

| 353.2036 | C22H25FN2O | 91.0542 | [C7H7]+ (tropylium ion) |

Note: This table is illustrative and based on common fragmentation patterns observed for similar compounds.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous and accurate structural data, which is fundamental for understanding the molecule's conformation, stereochemistry, and intermolecular interactions in the solid state. nih.gov For piperidine derivatives, X-ray crystallography can reveal the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of its substituents.

The process of X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The resulting structural parameters, such as bond lengths, bond angles, and torsion angles, provide a detailed picture of the molecule's solid-state conformation.

Table 2: Key Crystallographic Information Typically Obtained from X-ray Analysis

| Parameter | Description | Importance |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides fundamental information about the packing of molecules in the crystal. |

| Space Group | The specific symmetry group of the crystal. | Defines the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Determines the size and shape of the repeating unit of the crystal lattice. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the connectivity of the molecule and provides insight into its electronic structure. |

| Torsional Angles | The dihedral angles that describe the conformation of the molecule. | Reveals the spatial arrangement of substituents and the conformation of cyclic structures. |

The insights gained from X-ray crystallography are invaluable for computational chemistry studies, providing a solid experimental basis for theoretical models and simulations.

Pharmacological Investigations and Structure Activity Relationships of 1 Benzyl 4 Fluoropiperidine Derivatives

Modulation of Biological Target Affinity and Selectivity

The strategic incorporation of fluorine and modifications to the benzyl (B1604629) and piperidine (B6355638) moieties are key strategies in tuning the affinity and selectivity of these compounds for various biological targets.

The introduction of fluorine into the piperidine ring has a profound effect on the basicity of the piperidine nitrogen, a critical factor for receptor interaction. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which typically reduces the electron density on the nitrogen atom and thereby lowers its basicity (or increases the pKa of the conjugate acid). cambridgemedchemconsulting.comtandfonline.commasterorganicchemistry.com This modulation of pKa is a crucial tool in drug design, as it can improve pharmacokinetic properties like membrane permeation and reduce off-target effects. tandfonline.comscientificupdate.com

The effect of fluorine on basicity is dependent on its position and stereochemistry within the piperidine ring. cambridgemedchemconsulting.com Studies have shown that the conformation of the ring influences the extent of the pKa shift, with an equatorial fluorine generally having a greater effect. cambridgemedchemconsulting.comcambridgemedchemconsulting.com However, in some contexts, an axial fluorine atom can lead to a relatively higher pKa compared to its equatorial counterpart. scientificupdate.com For instance, in a series of kinesin spindle protein (KSP) inhibitors, a derivative with an axial fluorine on the piperidine ring showed a pKa of 7.6, whereas the equatorial version had a pKa of 6.6. scientificupdate.com This nuanced control over basicity allows for the fine-tuning of a molecule's ionization state at physiological pH, directly impacting its ability to form critical ionic interactions with amino acid residues, such as aspartate, in a receptor's binding pocket. scientificupdate.com Modulating the pKa of the piperidine nitrogen has been successfully used as a strategy to disrupt binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity. scientificupdate.com

Table 1: Influence of Fluorine Substitution on Piperidine Basicity (pKa)

| Compound/Substituent | pKa | Effect Noted | Reference |

|---|---|---|---|

| Piperidine | 11.0 | Baseline basicity. | masterorganicchemistry.com |

| Morpholine | 8.36 | Oxygen atom reduces basicity. | masterorganicchemistry.com |

| Piperidine with Axial Fluorine | 7.6 | Basicity is reduced, but less so than equatorial. | scientificupdate.com |

| Piperidine with Equatorial Fluorine | 6.6 | Basicity is significantly reduced. | scientificupdate.com |

Structure-activity relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. gardp.org For piperidine derivatives, SAR is a cornerstone of drug development, enabling chemists to design new molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles. drugdesign.orgoncodesign-services.com The piperidine ring is a versatile scaffold found in over twenty classes of pharmaceuticals. ajchem-a.comclinmedkaz.org

Modifications to the piperidine ring itself, such as the introduction of substituents like fluorine, are critical. As discussed, fluorination impacts basicity, which in turn affects receptor binding. scientificupdate.comnih.gov Beyond this, the position and nature of substituents can dictate how the molecule fits into a binding pocket. For example, in the development of dopamine (B1211576) transporter inhibitors, the 4-position of the piperidine ring is often functionalized with a side chain that makes crucial interactions with the transporter protein. acs.orgnih.gov Similarly, for acetylcholinesterase (AChE) inhibitors based on the drug Donepezil, the 1-benzyl-4-substituted piperidine core is essential for activity. nih.govacs.org The basicity of the piperidine nitrogen, in particular, appears to play an important role in the activity of certain AChE inhibitors. nih.gov

The N-benzyl group is not merely a bulky substituent but plays an active role in receptor binding and selectivity. Modifying the phenyl ring of the benzyl group is a common strategy to explore and optimize biological activity. acs.orgnih.gov

In the context of dopamine transporter (DAT) inhibitors, SAR studies on N-benzylpiperidine analogues have revealed that introducing electron-withdrawing groups at the para- (C4) position of the benzyl ring is beneficial for DAT binding affinity. acs.orgnih.govnih.gov For instance, derivatives with fluoro (F), chloro (Cl), or nitro (NO2) substituents at this position retain or even gain potency compared to the unsubstituted parent compound. acs.orgnih.gov Conversely, substitutions at the ortho- (C2) position are generally less tolerated. acs.org This indicates a specific, sterically and electronically defined pocket within the DAT that accommodates the N-benzyl moiety. acs.orgnih.gov

For acetylcholinesterase inhibitors, the N-benzylpiperidine moiety is recognized for its interaction with the peripheral anionic site (PAS) of the enzyme, a key interaction for potent inhibitors like Donepezil. ajchem-a.comnih.gov Modifications to the benzyl group can optimize this interaction, leading to increased inhibitory activity. ajchem-a.com

Specific Pharmacological Activities of Derivatives

Derivatives of 1-benzyl-4-fluoropiperidine have been investigated for their potential as inhibitors of key enzymes and transporters involved in neurotransmission, making them relevant to neurological disorders.

A significant area of research for 1-benzylpiperidine (B1218667) derivatives is their activity as dopamine reuptake inhibitors. wikipedia.org These compounds are structurally related to the GBR series of potent and selective dopamine transporter (DAT) inhibitors. nih.govwikipedia.org The primary mechanism of action is the blockade of DAT, which increases the concentration of dopamine in the synaptic cleft.

SAR studies have provided detailed insights into the structural requirements for high DAT affinity and selectivity. As mentioned, electron-withdrawing substituents on the N-benzyl ring enhance DAT binding. acs.orgnih.govnih.gov A study on 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines demonstrated that a 4-nitro derivative (Ki = 1.2 nM) and a 4-chloro derivative (Ki = 1.6 nM) were among the most potent compounds, displaying high affinity for DAT and significant selectivity over the serotonin (B10506) transporter (SERT). acs.org Another study identified a 4-fluoro substituted N-benzyl analog as having a high affinity (IC50 = 17.2 nM) and selectivity (SERT/DAT ratio = 112). nih.gov The length of the linker chain connecting other parts of the molecule to the piperidine ring also plays a role; compounds with a two-carbon linker often show higher potency for DAT inhibition than those with a three-carbon linker. biomolther.org

Table 2: Dopamine Transporter (DAT) Affinity for N-Benzylpiperidine Analogues

| Compound Series | N-Benzyl Ring Substituent | DAT Affinity (Ki, nM) | SERT/DAT Selectivity Ratio | Reference |

|---|---|---|---|---|

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines | 4-H | 3.0 | 183 | acs.org |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines | 4-F | 2.5 | 340 | acs.org |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines | 4-Cl | 1.6 | 500 | acs.org |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines | 4-NO2 | 1.2 | 475 | acs.org |

| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Analogues | 4-F | 17.2 (IC50) | 112 | nih.gov |

| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Analogues | 4-NO2 | 16.4 (IC50) | 108 | nih.gov |

The N-benzylpiperidine structure is a well-established pharmacophore for the inhibition of cholinesterases, particularly acetylcholinesterase (AChE). nih.govnih.gov This activity is highly relevant for the symptomatic treatment of Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy. mdpi.comijpsi.org The drug Donepezil, a potent AChE inhibitor, features a 1-benzyl-4-substituted piperidine core. nih.govacs.org

SAR studies have shown that the N-benzylpiperidine moiety typically interacts with the peripheral anionic site (PAS) of AChE, while another part of the molecule binds to the catalytic active site (CAS). ajchem-a.com The basic nitrogen of the piperidine ring is crucial, as its protonated form can establish a cation-π interaction with key aromatic residues (like Trp86) in the active site gorge. mdpi.com A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-AChE activity, with one of the most potent compounds exhibiting an IC50 value of 0.56 nM. nih.gov In another study, rationally designed N-benzyl-piperidine derivatives based on the structure of Donepezil yielded compounds with potent dual inhibitory activity against both AChE (IC50 = 2.08 µM) and butyrylcholinesterase (BuChE) (IC50 = 7.41 µM). nih.gov These findings underscore the importance of the 1-benzylpiperidine scaffold in designing effective cholinesterase inhibitors. nih.govacs.org

T-type Calcium Channel Antagonism

Derivatives of 1,4-substituted piperidines have been identified as a novel series of potent and selective antagonists for T-type calcium channels. nih.govresearchgate.net Initial research efforts focusing on high-throughput screening leads produced a 1,4-substituted piperidine amide compound with good potency but limited selectivity over other channels like hERG and L-type channels. nih.govmedchemexpress.com

Subsequent structure-activity relationship (SAR) studies aimed at improving this selectivity profile. A key strategy involved reducing the basicity of the piperidine nitrogen and introducing polarity into the molecule. nih.govresearchgate.net This led to the discovery that incorporating a fluorine atom at the 3-axial position of the piperidine ring resulted in a significantly improved selectivity profile. nih.gov This 3-axial fluoropiperidine derivative, known as compound 30 in the study, demonstrated not only enhanced selectivity but also good oral bioavailability and brain penetration across different species. nih.govresearchgate.net In a rat model of absence epilepsy, this compound showed a robust reduction in seizure activity at low plasma concentrations, indicating a wide margin between its central nervous system effects and potential peripheral cardiovascular effects. nih.gov The success of this fluorinated analogue underscores the importance of strategic fluorination in modulating the pharmacological properties of piperidine-based T-type calcium channel blockers. nih.govresearchgate.net

| Compound | Description | Key Finding | Reference |

|---|---|---|---|

| Piperidine amide 6 | Initial high-throughput screening lead. | Good potency but limited selectivity over hERG and L-type channels. | nih.gov |

| 3-axial fluoropiperidine 30 | Derivative developed to improve selectivity. | Significantly improved selectivity profile, good bioavailability, and brain penetration. Effective in a rat model of epilepsy. | nih.govresearchgate.net |

Serotoninergic (e.g., 5-HT2A, 5-HT1A) and Dopaminergic Receptor Ligand Activity

The N-benzylpiperidine scaffold is a key structural feature in ligands targeting monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine (B1679862) transporter (NET). nih.gov Structure-activity relationship studies on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidines revealed that substitutions on the N-benzyl group significantly influence binding affinity and selectivity. nih.gov

Specifically, the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl moiety was found to be beneficial for binding to the dopamine transporter. nih.gov This finding suggests that derivatives of this compound, which feature an electron-withdrawing fluorine atom, could be promising candidates for developing DAT-selective ligands. Several analogues in these studies have been identified with high affinity for DAT and significant selectivity (up to 500-fold) over SERT. nih.gov Further research into 3- or 4-benzyloxypiperidine scaffolds has also led to the discovery of potent and selective antagonists for the dopamine 4 receptor (D₄R), highlighting the versatility of the benzyl-piperidine core in targeting various dopamine receptor subtypes. nih.gov

Lysine Specific Demethylase 1 (LSD1) Inhibition

The 1-benzylpiperidine moiety has been incorporated into inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer through its role in histone modification. nih.govnih.govresearchgate.net SAR studies of various LSD1 inhibitors have demonstrated the importance of a terminal basic amine group for potent activity. nih.gov

In one study, compounds incorporating a piperidin-4-ylmethyl substituent were found to be potent LSD1 inhibitors. nih.govresearchgate.net For instance, compounds 15 and 16 in the study, which contain this piperidine-based group, showed IC₅₀ values of 260 nM and 62 nM, respectively. nih.govresearchgate.net In contrast, an analogous compound 17 with a simple benzyl substituent was significantly less active, having an IC₅₀ of 5 μM. nih.govresearchgate.net This highlights the critical contribution of the basic nitrogen within the piperidine ring to the inhibitory activity, a feature inherent to the this compound structure.

| Compound | R² Substituent | LSD1 IC₅₀ (nM) | Reference |

|---|---|---|---|

| 15 | Piperidin-4-ylmethyl | 260 | nih.govresearchgate.net |

| 16 | Piperidin-4-ylmethyl | 62 | nih.govresearchgate.net |

| 17 | Benzyl | 5000 | nih.govresearchgate.net |

Potential as Antidementia Agents

The 1-benzylpiperidine scaffold is a cornerstone in the design of agents for Alzheimer's disease, most notably as the core structure of Donepezil, a widely used acetylcholinesterase (AChE) inhibitor. asianpubs.orgnih.gov Research has focused on synthesizing and evaluating novel derivatives based on this structure to inhibit AChE and/or butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. nih.govnih.gov

Derivatives are often developed as multi-target-directed ligands (MTDLs), aiming to address the multifaceted nature of Alzheimer's disease by simultaneously targeting cholinesterases, β-amyloid aggregation, and other pathogenic mechanisms. mdpi.com For example, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized, with one compound featuring a fluorine atom substitution (5d ) demonstrating an IC₅₀ of 13 nM against AChE, which was superior to the reference drug Donepezil. nih.gov Another study on 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety identified compounds that acted as competitive inhibitors of both AChE and BChE, with submicromolar IC₅₀ values. nih.gov These findings confirm that the benzylpiperidine framework, including fluorinated variants, is a highly valuable template for developing potent antidementia agents. asianpubs.orgnih.govnih.gov

Antiviral Activities (e.g., SARS-CoV2)

A class of 1,4,4-trisubstituted piperidines, built upon an N-benzylpiperidine scaffold, has been investigated for antiviral activity, including against SARS-CoV-2. nih.govresearchgate.net An initial hit compound from this class led to the development of a fluorinated analogue which emerged as a more potent inhibitor. nih.gov An extensive analysis of 63 analogues was conducted to delineate the structure-activity relationship for anti-coronavirus activity. nih.gov

These studies evaluated the compounds against human coronavirus 229E, with the most promising molecules subsequently tested against SARS-CoV-2, where they showed micromolar activity. nih.gov Mechanistic studies indicated that the antiviral action occurs after the virus enters the host cell, likely at the stage of viral polyprotein processing. nih.gov Enzymatic assays revealed that these piperidine derivatives inhibit the SARS-CoV-2 nsp5 main protease (Mpro), a crucial enzyme for viral replication. nih.gov While the inhibitory activity was described as modest, these 1,4,4-trisubstituted piperidines represent a novel class of non-covalent CoV Mpro inhibitors. nih.gov

Computational Pharmacology

Molecular Docking Studies with Protein Targets

Molecular docking studies have been instrumental in elucidating the binding mechanisms of this compound derivatives with various protein targets, providing a structural basis for their observed pharmacological activities.

Antiviral Targets (SARS-CoV-2 Mpro): In silico studies were conducted to understand the interaction between 1,4,4-trisubstituted piperidine derivatives and the SARS-CoV-2 nsp5 main protease (Mpro). nih.gov These computational models established the plausibility of these compounds binding to the catalytic site of Mpro, supporting the experimental findings that the enzyme is a primary target. nih.gov The docking results helped to rationalize the modest inhibitory activity and provided a foundation for the future optimization of this novel class of non-covalent Mpro inhibitors. nih.gov Other studies have also used molecular docking to investigate piperidine derivatives as potential inhibitors of SARS-CoV-2 proteins. nih.govnih.gov

Antidementia Targets (Acetylcholinesterase): For antidementia agents, molecular docking has been used to explore the binding modes of N-benzylpiperidine derivatives within the active site of acetylcholinesterase (AChE). nih.govnih.gov For a highly potent fluorinated benzamide derivative, docking studies revealed a significant hydrogen bond between the compound's carbonyl group and the amino acid residue Tyrosine 121 in the AChE active site. nih.gov Such studies are crucial for understanding the structure-activity relationships and for designing next-generation inhibitors with improved potency and selectivity. nih.govnih.gov

LSD1 Inhibition: Docking studies have provided possible binding models for representative piperidine-containing compounds in the active site of Lysine Specific Demethylase 1 (LSD1). nih.govnih.govresearchgate.net These computational models help to explain the observed SARs, such as the critical role of the basic amine in the piperidine ring for potent inhibition, and can rationalize the selectivity of these compounds. nih.govnih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Predictions (excluding toxicity results)

Computational, or in silico, screening of drug candidates for their Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a foundational step in modern medicinal chemistry. This approach minimizes the resources spent on compounds that are likely to fail in later-stage clinical trials due to poor pharmacokinetic profiles. For derivatives of this compound, these predictions provide a framework for understanding their potential bioavailability and metabolic fate.

Absorption and Distribution

Predictions regarding absorption and distribution are often guided by physicochemical properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are frequently evaluated against established guidelines like Lipinski's Rule of Five to assess "drug-likeness" and predict oral bioavailability.

A study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, a structural analog, demonstrated favorable ADME properties through virtual screening. nih.gov Similarly, in silico evaluations of various piperidine-based compounds have consistently shown optimal profiles for oral bioavailability. nih.govresearchgate.net For a series of benzylpiperidine and benzylpiperazine derivatives, computational analysis also indicated good ADME characteristics. unisi.it These findings suggest that the this compound scaffold is likely to possess good absorption and distribution characteristics, key for reaching its intended biological target.

Table 1: Predicted Physicochemical and ADME Properties for Representative Piperidine Derivatives Note: This table is a representative example based on typical parameters evaluated in silico for similar structures. Actual values would vary for specific this compound derivatives.

| Parameter | Predicted Value/Range | Implication |

| Molecular Weight | < 500 g/mol | Good absorption & permeation |

| logP (Lipophilicity) | 1 - 5 | Balanced solubility for membrane passage |

| H-Bond Donors | 0 - 2 | Favorable for membrane permeability |

| H-Bond Acceptors | 1 - 3 | Favorable for membrane permeability |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Good oral bioavailability |

| Blood-Brain Barrier (BBB) Permeation | Predicted: Yes/No | Potential for CNS activity |

| Human Intestinal Absorption | High | Good oral absorption expected |

Metabolism

Understanding the metabolic pathways of a compound is critical to predicting its efficacy and duration of action. In silico models can predict sites of metabolism and the enzymes involved. For fentanyl homologs containing a related 1-benzyl-4´-fluoro-4-anilinopiperidine core, experimental studies have identified the primary metabolic reactions. nih.gov These studies provide a strong indication of the likely metabolic fate of this compound derivatives.

The most common metabolic transformations observed were:

N-Dealkylation: The removal of the benzyl group from the piperidine nitrogen.

Hydroxylation: The addition of a hydroxyl (-OH) group, typically on the aromatic rings (benzyl or phenyl) or the piperidine ring.

N-Oxidation: The oxidation of the piperidine nitrogen atom. nih.gov

Isozyme mapping studies on these analogs revealed that cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6 , are primarily responsible for mediating these Phase I metabolic reactions. nih.gov This suggests that derivatives of this compound would likely be substrates for these key drug-metabolizing enzymes, a critical consideration for predicting potential drug-drug interactions.

Excretion

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific biological target and elicit a response. nih.gov This model serves as a 3D query to screen virtual libraries for novel, structurally diverse compounds with the potential for similar biological activity.

For derivatives based on the benzylpiperidine scaffold, pharmacophore models have been developed by analyzing their interactions with specific receptors, such as the Sigma 1 Receptor (S1R). nih.gov Docking analyses of these compounds into the receptor's binding site have elucidated a common set of pharmacophoric features crucial for affinity. nih.gov The 4-benzylpiperidine moiety itself is recognized as a key structural element for potent antagonists of certain receptors, like the NMDA receptor. nih.gov

The key pharmacophoric features identified for benzylpiperidine derivatives can be summarized as follows:

Positive Ionizable (PI) Feature: The nitrogen atom within the piperidine ring is typically protonated at physiological pH. This positive charge is crucial for forming strong ionic interactions or hydrogen bonds with acidic residues (e.g., Aspartic acid, Glutamic acid) in the target's binding pocket. nih.gov

Hydrophobic/Aromatic (H/AR) Features: The model includes two distinct hydrophobic regions:

A primary hydrophobic group, often represented by the benzyl moiety attached to the piperidine nitrogen. nih.gov

A secondary hydrophobic group, which can be a substituent at the 4-position of the piperidine ring. nih.gov These aromatic and hydrophobic groups engage in van der Waals and π-π stacking interactions with nonpolar residues in the receptor, contributing significantly to binding affinity. The fluorine atom in this compound can further modulate these hydrophobic interactions.

Table 2: Key Pharmacophoric Features of Benzylpiperidine Derivatives

| Pharmacophoric Feature | Corresponding Chemical Group | Type of Interaction |

| Positive Ionizable (PI) | Piperidine Nitrogen | Ionic Interaction, Hydrogen Bonding |

| Hydrophobic/Aromatic 1 | N-Benzyl Group | Hydrophobic, π-π Stacking |

| Hydrophobic/Aromatic 2 | Substituent at Piperidine C4-position | Hydrophobic Interaction |

This established pharmacophore model provides a rational basis for designing new this compound derivatives with potentially enhanced potency and selectivity. By modifying substituents on the benzyl ring or exploring different groups at the 4-position, medicinal chemists can fine-tune the compound's fit within the target's binding site to optimize pharmacological activity.

Applications and Future Directions in Drug Discovery

1-Benzyl-4-fluoropiperidine as a Key Synthetic Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast array of pharmaceuticals, and N-benzyl-4-piperidone, the non-fluorinated precursor to this compound, serves as a cornerstone intermediate in the synthesis of numerous APIs. guidechem.com Its utility is demonstrated in the production of analgesics, antivirals, antipsychotics, and antitumor drugs. guidechem.com For instance, N-benzyl-4-piperidone is a key starting material in the synthesis of fentanyl and its potent analogues, such as Alfentanil and Sufentanil. guidechem.com It is also a critical intermediate in the manufacturing of Donepezil, a widely used medication for the treatment of Alzheimer's disease. guidechem.com

The introduction of a fluorine atom at the 4-position of the piperidine ring in this compound offers a strategic advantage for the synthesis of next-generation APIs. This modification allows for the development of fluorinated analogues of existing drugs, a common strategy in medicinal chemistry to enhance pharmacological properties. The fluorine atom can modulate factors such as metabolic stability, lipophilicity, and binding affinity to the target protein. nih.gov Consequently, this compound is a highly valuable intermediate for creating APIs where the presence of a fluorine atom at this specific position is anticipated to confer improved therapeutic efficacy or a more favorable pharmacokinetic profile. While the benzyl (B1604629) group can act as a protecting group for the piperidine nitrogen, it can also be removed to allow for further chemical modifications, adding to the synthetic versatility of this compound. google.com

Design and Development of Novel Chemical Entities Based on the this compound Scaffold

The this compound scaffold is an attractive starting point for the design and development of novel chemical entities. The piperidine core is a well-established privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its ability to interact with a wide range of biological targets. scientificupdate.com The presence of the benzyl group provides a point for modification to explore structure-activity relationships, while the fluorine atom at the 4-position can introduce beneficial properties.

Recent research has highlighted the potential of fluorine-substituted piperidine derivatives as therapeutics for conditions such as diabetes mellitus and Alzheimer's disease. nih.gov The design of novel compounds often involves the synthesis of a library of analogues based on a core scaffold like this compound, where different substituents are introduced to optimize biological activity. For example, the synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone has been explored through various chemical reactions, indicating the potential for creating a diverse range of compounds from the fluorinated analogue. nih.govresearchgate.net The development of such novel entities is crucial for addressing unmet medical needs and for the discovery of drugs with new mechanisms of action.

Strategic Use of Fluorine in Medicinal Chemistry for Enhanced Biological Properties

The substitution of hydrogen with fluorine is a widely employed strategy in medicinal chemistry to enhance the biological properties of drug candidates. mdpi.com Fluorine, being the most electronegative element, can significantly alter the electronic properties of a molecule, which in turn can influence its pKa, dipole moment, and binding interactions with target proteins. nih.gov The introduction of fluorine can also block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. nih.gov

In the context of the this compound scaffold, the fluorine atom can lead to several advantageous effects. It can increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes. nih.gov Furthermore, the C-F bond is stronger than the C-H bond, which can enhance the thermal and oxidative stability of the compound. nih.gov The strategic placement of fluorine can also lead to more favorable interactions with the target protein, potentially increasing the potency and selectivity of the drug candidate. These benefits underscore the importance of fluorinated intermediates like this compound in the development of modern pharmaceuticals.

Below is a table summarizing the key effects of fluorine substitution in medicinal chemistry:

| Property Affected | Consequence of Fluorination |

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic oxidation. |

| Lipophilicity | Generally increased, which can enhance membrane permeability. |

| Binding Affinity | Can be improved through favorable interactions with the target protein. |

| pKa | Can be altered, affecting the ionization state and bioavailability of the molecule. |

| Conformation | Can be influenced, potentially leading to a more active conformation. |

Emerging Research Areas and Unexplored Therapeutic Potentials

The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter in PET imaging due to its favorable decay characteristics. The development of ¹⁸F-labeled radiotracers is a key area of research for the non-invasive imaging and diagnosis of various diseases. The this compound scaffold is a promising precursor for the synthesis of novel PET imaging agents. For instance, ¹⁸F-labeled benzylguanidine analogues have been synthesized for imaging the human norepinephrine (B1679862) transporter. nih.gov

Furthermore, derivatives of 4-amino-1-benzylpiperidine (B41602) have been labeled with ¹⁸F to create potential ligands for PET imaging of sigma receptors. nih.gov These studies demonstrate the feasibility of incorporating ¹⁸F into molecules containing the benzylpiperidine core. The synthesis of an ¹⁸F-labeled version of this compound could provide a valuable tool for PET imaging studies, potentially enabling the visualization of a wide range of biological targets depending on the other functional groups attached to the scaffold.

Neglected tropical diseases (NTDs) affect over a billion people worldwide, yet there is a significant lack of effective and safe treatments. routledge.com The discovery of new drugs for NTDs is a global health priority, and there is a constant search for novel chemical scaffolds with activity against the causative pathogens. sunderland.ac.uk While there is no specific research to date on this compound for NTDs, the unique properties of fluorinated compounds make them attractive candidates for investigation.